3-amino-N-(2,5-dichlorophenyl)benzamide

Description

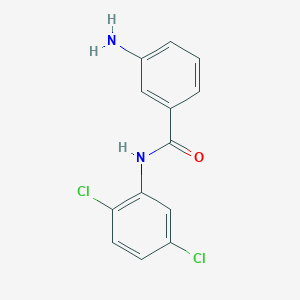

3-amino-N-(2,5-dichlorophenyl)benzamide is a benzamide derivative featuring an amino group at the 3-position of the benzoyl ring and a 2,5-dichlorophenyl substituent on the amide nitrogen. Its structure combines electron-withdrawing chlorine atoms and an electron-donating amino group, creating a unique electronic profile that influences reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-11(15)12(7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHDIRLLJQAMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-amino-N-(2,5-dichlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N-dimethylformamide solution at 60°C . The reaction yields a series of dichlorobenzamide derivatives, which are then characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy

Chemical Reactions Analysis

3-amino-N-(2,5-dichlorophenyl)benzamide undergoes various chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include 3,5-dichlorobenzoyl chloride and arylamine compounds . The major products formed from these reactions are dichlorobenzamide derivatives, which can be further characterized by spectroscopic methods .

Scientific Research Applications

3-amino-N-(2,5-dichlorophenyl)benzamide is widely used in scientific research, particularly in the fields of proteomics and biochemical studies . It serves as a biochemical tool for studying protein interactions and functions.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,5-dichlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to target proteins and modulating their activity . Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on benzamide derivatives significantly affect their physicochemical and biological properties. Key comparisons include:

N-(3,5-Dichlorophenyl)benzamide

- Substituents : 3,5-dichlorophenyl group.

- Structural Features : The trans conformation of the H-N-C=O unit and a dihedral angle of 58.3° between the benzoyl and aniline rings influence molecular packing via N–H⋯O hydrogen bonds.

3-Amino-N-(5-chloro-2-methylphenyl)benzamide (from )

- Substituents : 5-chloro-2-methylphenyl group.

N-(2,5-Dimethylphenyl)benzamide Derivatives (e.g., )

Data Tables

Table 1: Structural and Electronic Comparison

| Compound Name | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|

| 3-amino-N-(2,5-dichlorophenyl)benzamide | 295.15 | 2,5-Cl, 3-NH₂ | Amino, Dichloro |

| N-(3,5-Dichlorophenyl)benzamide | 280.13 | 3,5-Cl | Dichloro |

| 3-Amino-N-(5-chloro-2-methylphenyl)benzamide | 275.75 | 5-Cl, 2-CH₃, 3-NH₂ | Amino, Chloro, Methyl |

| 2,5-Dimethoxy-N,N-dimethylbenzamide | 209.24 | 2,5-OCH₃, N,N-CH₃ | Methoxy, Dimethyl |

Biological Activity

3-amino-N-(2,5-dichlorophenyl)benzamide is a compound of interest in biochemical research, particularly due to its structural similarities with other bioactive molecules. This compound has been studied for its potential therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of 281.14 g/mol. Its structure features an amino group and dichlorophenyl moiety, which are critical for its biological activity.

While the specific biological targets of this compound are not fully elucidated, it is known that compounds with similar structures often interact with various cellular pathways. These include:

- Anticancer Activity : Compounds in this class may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens by disrupting cellular functions.

Anticancer Activity

Research indicates that derivatives of benzamides can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the benzamide structure can enhance activity against lung and breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis |

| 3-amino-N-(4-chlorophenyl)benzamide | A549 (Lung Cancer) | TBD | Cell Cycle Arrest |

| 3-amino-N-(2-fluorophenyl)benzamide | HeLa (Cervical Cancer) | TBD | Caspase Activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that similar benzamide derivatives exhibit larvicidal activities against mosquito larvae and antifungal activities against various fungi .

Table 2: Antimicrobial Activity

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Bactericidal |

| 3-amino-N-(4-methoxyphenyl)benzamide | Candida albicans | TBD | Fungicidal |

Case Studies

- Antitubercular Screening : A high-throughput screening revealed that certain benzamide derivatives showed promise as antitubercular agents. The structure-activity relationship (SAR) indicated that modifications at specific positions significantly influenced potency .

- Proteomic Applications : The compound has been utilized in proteomics research as a biochemical tool, indicating its versatility beyond direct therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.